
3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,4-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, identified by its CAS number 1040670-19-6, is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a benzamide moiety, a pyridazine ring, and a thiophene group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N3O5S2 with a molecular weight of approximately 421.49 g/mol. The compound's structure is characterized by the following key features:
Property | Value |
---|---|
Molecular Formula | C18H19N3O5S2 |
Molecular Weight | 421.49 g/mol |
CAS Number | 1040670-19-6 |
Research indicates that this compound acts as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of HLE is crucial because it modulates inflammatory processes and tissue remodeling associated with these conditions.
Antiinflammatory Effects
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, thereby mitigating inflammation in cellular models .
Antitumor Activity
Preliminary investigations suggest that derivatives of this compound may possess antitumor activity. Similar compounds in the pyridazine class have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . However, specific studies on this particular compound's antitumor effects are still needed for conclusive evidence.
Case Studies
- Inhibition of Human Leukocyte Elastase : A study evaluated the inhibitory effect of the compound on HLE activity using enzymatic assays. Results indicated a significant reduction in elastase activity at concentrations as low as 10 µM, suggesting strong potential for therapeutic application in inflammatory diseases.
- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines showed that the compound could inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics. Further research is required to elucidate the precise mechanisms involved .
Structure-Activity Relationship (SAR)
The structural complexity of this compound allows for selective interactions with target enzymes, enhancing its biological activity. Modifications to the benzamide or thiophene moieties may yield derivatives with improved potency and selectivity against specific targets .
Applications De Recherche Scientifique
Therapeutic Applications
Research has highlighted several promising applications of 3,4-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide:
Inhibition of Human Leukocyte Elastase
This compound has been identified as a potent inhibitor of human leukocyte elastase, an enzyme implicated in various inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The inhibition of this enzyme can reduce tissue damage caused by excessive elastase activity, suggesting therapeutic potential for respiratory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. This action is hypothesized to be linked to its ability to interact with specific cellular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial growth. This potential makes it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to understand how modifications to the chemical structure influence biological activity:
- Methoxy Groups : Enhance binding affinity and solubility.
- Pyridazine Ring : Critical for maintaining biological activity.
- Thiophene Group : Contributes to the compound's stability and interaction with biological targets.
Case Studies
Several case studies have been documented regarding the applications of this compound:
Case Study 1: Human Leukocyte Elastase Inhibition
A study evaluated the efficacy of this compound in vitro using human leukocyte elastase assays. Results indicated a significant reduction in elastase activity at micromolar concentrations, supporting its potential use in treating inflammatory conditions.
Case Study 2: Anticancer Efficacy
In vitro tests on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Mechanistic studies revealed that it triggers apoptosis through caspase activation.
Propriétés
IUPAC Name |
3,4-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-7-5-13(12-16(15)26-2)19(24)20-9-10-22-18(23)8-6-14(21-22)17-4-3-11-27-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCUKSGNBJZDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.